molecular formula S4 B1211678 Tetrathietane CAS No. 19269-85-3

Tetrathietane

Cat. No. B1211678
CAS RN: 19269-85-3
M. Wt: 128.3 g/mol
InChI Key: NWWQJUISNMIVLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclotetrasulfur is a tetraatomic sulfur.

Scientific Research Applications

Quinoidal Oligothiophenes

Tetracyano quinoidal oligothiophenes, related to tetrathietane, have been extensively studied for their semiconducting properties in organic electronics. These materials, owing to their diradical properties and unconventional electronic structure, show promise as multifunctional materials (Casado, Ortiz, & Navarrete, 2012).

Tetrathia[22]annulene in Organic Semiconductors

Derivatives of tetrathia[22]annulene, a compound related to tetrathietane, exhibit high mobilities in thin-film field-effect transistors. The relationship between molecular structure and transport properties of these macrocyclic molecules has been a subject of research, combining experimental and theoretical investigations (Zhang et al., 2013).

Pyrrolo-Tetrathiafulvalenes in Chemistry

Pyrrolo-tetrathiafulvalenes, a variant of tetrathietane, have been utilized in macrocyclic, molecular, and supramolecular chemistry. Their incorporation into various systems marks significant advancement in synthetic tetrathiafulvalene chemistry (Jeppesen & Becher, 2003).

Photostable Fluorescent Bioprobe

A tetraphenylethene derivative, related to tetrathietane, has been synthesized for mitochondrion imaging. Its high specificity and photostability enable real-time monitoring of mitophagy (Zhang et al., 2015).

Tetrathiofulvalene in Mass Spectrometry

Tetrathiofulvalene compounds, key components of charge-transfer complexes, have been characterized using mass spectrometry. This method proves effective for compounds that are otherwise challenging to characterize (Xiong et al., 2001).

Tetrathiafulvalene in Supramolecular Chemistry

Tetrathiafulvalene, closely related to tetrathietane, is used in supramolecular systems, particularly for its electron-donating character. Its applications range from optoelectronic materials to molecular machines (Jana et al., 2018).

Tetrathiafulvalene as Organic Metal

The synthesis and significance of tetrathiafulvalene in developing electrically conducting materials, a field related to tetrathietane, highlight its importance in molecular electronics (Martín, 2013).

Tetrathiafulvalene in Field-Effect Transistors

Tetrathiafulvalene's use in organic field-effect transistors, due to its semiconducting properties, exemplifies its importance in organic electronics (Jiang et al., 2014).

Dithiafulvenyl-Functionalized Materials

Dithiafulvenyl, a component of tetrathiafulvalene, serves as an organic electron donor in advanced organic electronic and optoelectronic materials (Abdollahi & Zhao, 2020).

properties

CAS RN

19269-85-3

Product Name

Tetrathietane

Molecular Formula

S4

Molecular Weight

128.3 g/mol

IUPAC Name

tetrathietane

InChI

InChI=1S/S4/c1-2-4-3-1

InChI Key

NWWQJUISNMIVLJ-UHFFFAOYSA-N

SMILES

S1SSS1

Canonical SMILES

S1SSS1

Other CAS RN

19269-85-3

Origin of Product

United States

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